3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine
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Overview
Description
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine: is a heterocyclic compound that features a furan ring fused to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with 1-methyl-4-propyl-1h-pyrazol-5-amine under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted furan and pyrazole derivatives.
Scientific Research Applications
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine
- 3-(Furan-2-yl)-1-methyl-1h-pyrazol-5-amine
- 3-(Furan-2-yl)-1-methyl-4-ethyl-1h-pyrazol-5-amine
Uniqueness
3-(Furan-2-yl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to the presence of the propyl group at the 4-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may impart specific properties that are valuable in various applications.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-5-8-10(9-6-4-7-15-9)13-14(2)11(8)12/h4,6-7H,3,5,12H2,1-2H3 |
InChI Key |
VBELXIDQEMPGLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C2=CC=CO2)C)N |
Origin of Product |
United States |
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